molecular formula C22H24N2O8S2 B1667959 (Z-Cys-OH)2 CAS No. 6968-11-2

(Z-Cys-OH)2

Cat. No. B1667959
CAS RN: 6968-11-2
M. Wt: 508.6 g/mol
InChI Key: PTRQEEVKHMDMCF-HDICACEKSA-N
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Description

“(Z-Cys-OH)2” is a cysteine derivative . Its molecular formula is C22H24N2O8S2 and it has a molecular weight of 508.6 g/mol . It is also known by other names such as N,N’-Dicarbobenzoxy-L-cystine and N,N’-Bis (benzyloxycarbonyl)-L-cystine .


Molecular Structure Analysis

The IUPAC name of “(Z-Cys-OH)2” is (2 R )-3- [ [ (2 R )-2-carboxy-2- (phenylmethoxycarbonylamino)ethyl]disulfanyl]-2- (phenylmethoxycarbonylamino)propanoic acid . The InChI and SMILES strings provide more information about its molecular structure .


Physical And Chemical Properties Analysis

“(Z-Cys-OH)2” is a solid compound . It has a molecular weight of 508.56 and a molecular formula of C22H24N2O8S2 . The compound is stable under various conditions and can be stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

1. Peptide and Protein Science

  • Application : “(Z-Cys-OH)2” is used in the protection and deprotection of the cysteine thiol group, which has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
  • Results : The use of “(Z-Cys-OH)2” in this field has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

2. IgG Purification

  • Application : “(Z-Cys-OH)2” is used in the oriented covalent immobilization of engineered ZZ-Cys onto Maleimide-Sepharose, which serves as an affinity platform for IgG purification .
  • Methods : The engineered ZZ-Cys is tightly immobilized onto Sepharose support via the covalent incorporation of a cysteine handle and a maleimide group, with oriented manner and divalent IgG binding capacity .
  • Results : Approximately 1.19 mg of ZZ-Cys was coupled onto wet Sepharose g −1 and the maximum saturation binding capacity of Sepharose–ZZ SA g −1 was approximately 23.80 mg of IgG .

3. Regulation of Cancer Cell Survival

  • Application : Cysteine (Cys), which “(Z-Cys-OH)2” is a derivative of, has been studied in the context of cancer cell survival . A highly selective and sensitive fluorescent Cys probe SiR was developed by employing a novel “lock and key” strategy, which allows Cys to be detected without any interference or probe consumption caused by the intracellular high concentration .
  • Results : The use of this probe allows for the detection of Cys in cancer cells, which may provide insights into the regulatory roles of cysteine in cancer cell survival .

3. Regulation of Cancer Cell Survival

  • Application : Cysteine (Cys), which “(Z-Cys-OH)2” is a derivative of, has been studied in the context of cancer cell survival . A highly selective and sensitive fluorescent Cys probe SiR was developed by employing a novel “lock and key” strategy, which allows Cys to be detected without any interference or probe consumption caused by the intracellular high concentration .
  • Results : The use of this probe allows for the detection of Cys in cancer cells, which may provide insights into the regulatory roles of cysteine in cancer cell survival .

Safety And Hazards

“(Z-Cys-OH)2” may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to use protective clothing and avoid repeated freeze and thaw cycles when handling this compound .

properties

IUPAC Name

(2R)-3-[[(2R)-2-carboxy-2-(phenylmethoxycarbonylamino)ethyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8S2/c25-19(26)17(23-21(29)31-11-15-7-3-1-4-8-15)13-33-34-14-18(20(27)28)24-22(30)32-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,29)(H,24,30)(H,25,26)(H,27,28)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRQEEVKHMDMCF-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z-Cys-OH)2

CAS RN

6968-11-2
Record name N,N′-Bis[(phenylmethoxy)carbonyl]-L-cystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6968-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-dibenzyloxycarbonyl-L-cystine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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